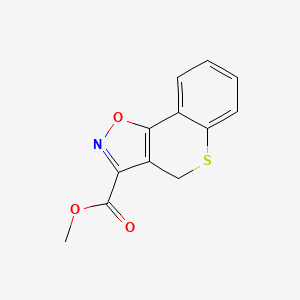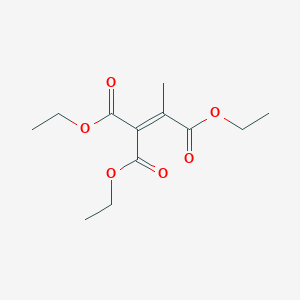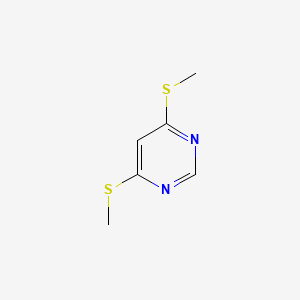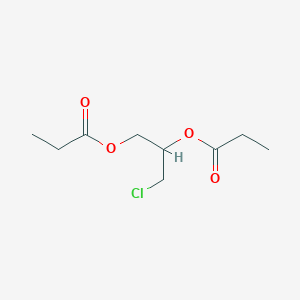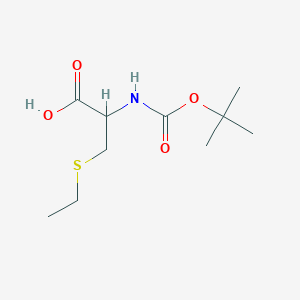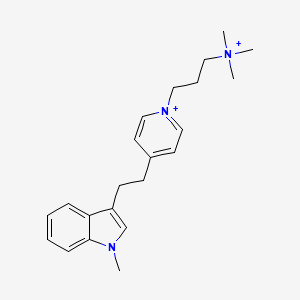
N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a methyl group, and a sulfanylidene group attached to a benzenesulfonamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide typically involves multi-step organic reactions One common method includes the reaction of 3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then subjected to sulfonation using 4-methylbenzenesulfonyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production time. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated derivatives, amine-substituted derivatives, thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, its sulfonamide group can mimic the structure of certain biological molecules, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the methoxyphenyl group can interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
- N-((3-Hydroxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
- N-((3-Methoxyphenyl)(ethyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
Uniqueness
N-((3-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and interaction with biological targets, while the sulfanylidene group provides additional sites for chemical modification and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
15436-20-1 |
|---|---|
Molekularformel |
C15H17NO3S2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)-methyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S2/c1-12-7-9-15(10-8-12)21(17,18)16-20(3)14-6-4-5-13(11-14)19-2/h4-11H,1-3H3 |
InChI-Schlüssel |
HCQNSQMFXRPZSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


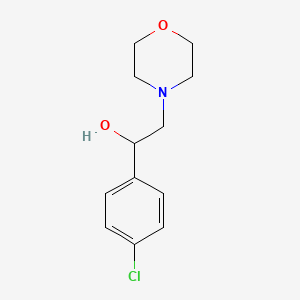

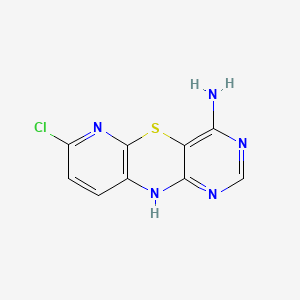
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)
